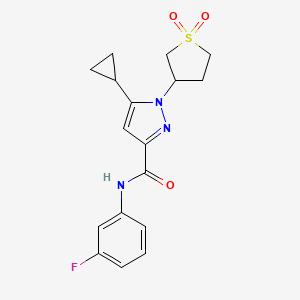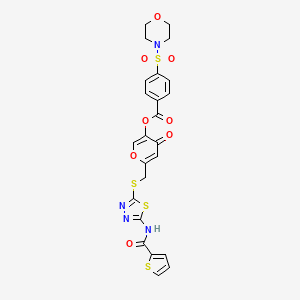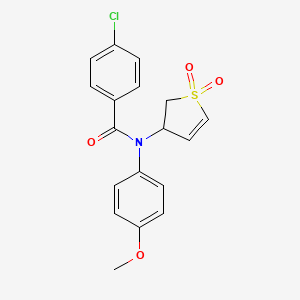![molecular formula C25H26N4O3 B2987822 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide CAS No. 1226430-10-9](/img/structure/B2987822.png)
5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide, commonly known as CSPN, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. CSPN is a piperazine derivative and a nicotinamide analog that has shown promising results in several studies.
Applications De Recherche Scientifique
Scientific Research Applications of 5-{[(4-Cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide
Dopamine D3 Receptor Ligands: This compound has been studied for its potential as a selective dopamine D3 receptor ligand . The D3 dopamine receptor is a target for the treatment of substance use disorders, including cocaine addiction. Research indicates that functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides, which include this compound, are potent D3 binders and show moderate to high selectivity for D3 over D2 receptors. This selectivity is crucial for developing therapies for cocaine use disorder.
Anticancer Activity: A study has focused on the synthesis and in vitro anticancer evaluation of functionalized oxazoles, which are structurally related to this compound . These oxazoles have shown diverse biological activities, making them attractive targets in medicinal chemistry. The amino and sulfonamide functionalities present in these compounds have potential for interacting with biological targets, which is essential for anticancer drug development.
Antiviral Activity: Sulfonamide derivatives, which are structurally similar to this compound, have been reported to possess antiviral activity . The synthesis of these derivatives involves a series of steps starting from 4-chlorobenzoic acid. The resulting compounds have shown some efficacy against tobacco mosaic virus, indicating potential for agricultural applications as well.
Vasodilator Properties: Dopamine, which is structurally similar to this compound, acts as a vasodilator in the periphery . By extension, it is possible that this compound could also exhibit vasodilator properties, which could be beneficial in treating conditions like high blood pressure or heart failure.
Renal Sodium Excretion Modulation: In the periphery, dopamine influences renal sodium excretion and urine output . Given the structural similarities, this compound may also affect renal function, potentially offering a new avenue for treating kidney-related disorders.
Impact on Behavioral Motivations and Learning: Dopamine plays a significant role in the central nervous system, affecting movement, behavioral motivations, and learning . As a dopamine receptor ligand, this compound could influence these neurological processes,
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-32-21-8-9-23-22(14-21)24(18(15-26)16-27-23)29-12-10-17(11-13-29)25(30)28-19-4-6-20(31-2)7-5-19/h4-9,14,16-17H,3,10-13H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZYLWBZLKRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

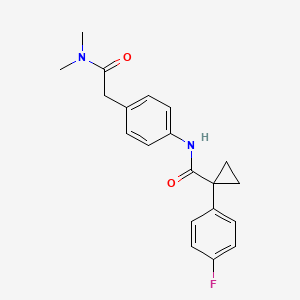
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
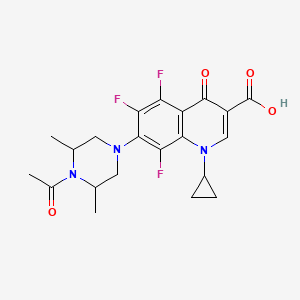
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)
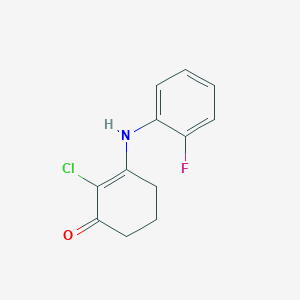


![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)

![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B2987755.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)
